4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a tetrazole and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the Triazolopyridine Moiety: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxylic acid.
Coupling Reaction: The final step involves coupling the tetrazole and triazolopyridine intermediates with a 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole and triazolopyridine moieties.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The chloro group on the benzamide can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or photonic properties.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving nitrogen-rich heterocycles.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound shares the tetrazole and triazole moieties but differs in its overall structure and functional groups.
5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: Another nitrogen-rich heterocycle with similar energetic properties.
Uniqueness
4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H11ClN8O |
---|---|
Molecular Weight |
354.75 g/mol |
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H11ClN8O/c16-10-4-5-11(12(7-10)24-9-18-21-22-24)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25) |
InChI Key |
SXVCKAJEJNOLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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